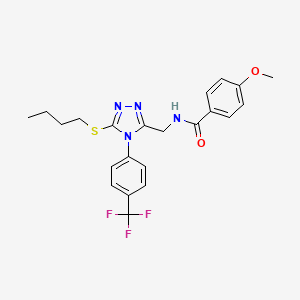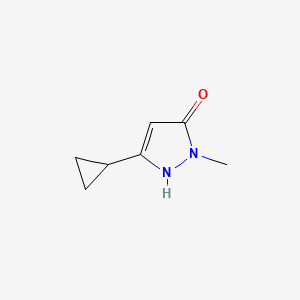![molecular formula C16H18F3N5O B2602799 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2309710-23-2](/img/structure/B2602799.png)
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a trifluoromethyl group and a piperidinyl group attached to a pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain pyrimidine-binding proteins, influencing their activity. The trifluoromethyl group enhances its binding affinity and specificity towards these proteins, making it a valuable tool in studying pyrimidine-related biochemical pathways .
Cellular Effects
The effects of 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving pyrimidine metabolism. This compound can modulate gene expression by interacting with transcription factors that bind to pyrimidine-rich regions in the genome. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in pyrimidine synthesis and degradation .
Molecular Mechanism
At the molecular level, 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as pyrimidine-binding proteins, and modulates their activity. This binding can result in either inhibition or activation of the target proteins, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is involved in several metabolic pathways. It interacts with enzymes responsible for pyrimidine metabolism, influencing the flux of metabolites through these pathways. The compound can alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its trifluoromethyl group .
Subcellular Localization
The subcellular localization of 4-Methyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is critical for its activity. It is directed to specific compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to interact with its target biomolecules and modulate their functions effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization, can be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrido[3,4-d]pyrimidine
- 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
Uniqueness
Compared to similar compounds, 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and piperidinyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-6-15(23-9-20-11)25-8-12-2-4-24(5-3-12)14-7-13(16(17,18)19)21-10-22-14/h6-7,9-10,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGXLNQMTQAPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2602718.png)

![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2602725.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)


